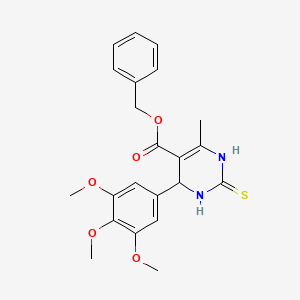![molecular formula C19H21N3O3 B4052314 2-(4-Methylphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone CAS No. 599162-67-1](/img/structure/B4052314.png)
2-(4-Methylphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Descripción general
Descripción
2-(4-Methylphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-methylphenyl)acetyl]-4-(4-nitrophenyl)piperazine is 339.15829154 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Motilin Receptor Agonists
Compounds structurally related to "1-[(4-methylphenyl)acetyl]-4-(4-nitrophenyl)piperazine" have been investigated for their potential as motilin receptor agonists. For instance, N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) is a novel small molecule that shows promise in this area. Its significant activity at both the recombinant human motilin receptor and the native rabbit motilin receptor indicates potential applications in gastrointestinal motility disorders. This research highlights the therapeutic possibilities of piperazine derivatives in treating conditions that affect gastrointestinal motility (Westaway et al., 2009).
Antibacterial and Biofilm Inhibition
Piperazine derivatives have also been explored for their antibacterial properties and ability to inhibit bacterial biofilms. Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers have shown potent antibacterial efficacies and biofilm inhibition activities. These compounds exhibit significant inhibitory actions against various bacterial strains, including E. coli, S. aureus, and S. mutans. Such research underscores the potential of piperazine derivatives as leads for developing new antibacterial agents and strategies for biofilm-related infections (Mekky & Sanad, 2020).
Herbicidal and Plant Growth Regulatory Activities
The herbicidal and plant growth regulatory activities of piperazine derivatives have been the subject of investigation, illustrating the chemical's versatility beyond pharmacological applications. Compounds based on the piperazine structure, including those with aryl(thio)carbamoyl groups, have demonstrated promising herbicidal activity against certain plant species and cytokinin-like activity, indicating potential use in agriculture for weed control and plant growth regulation (Stoilkova et al., 2014).
Antidepressant and Antianxiety Activities
Piperazine derivatives are also being researched for their potential antidepressant and antianxiety activities. This area of study explores the neurological applications of these compounds, aiming to develop new treatments for mental health conditions. The antidepressant and antianxiety effects of certain piperazine derivatives in animal models suggest possible applications in treating depression and anxiety disorders (Kumar et al., 2017).
Propiedades
IUPAC Name |
2-(4-methylphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15-2-4-16(5-3-15)14-19(23)21-12-10-20(11-13-21)17-6-8-18(9-7-17)22(24)25/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEUCHLEAYHNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601177888 | |
| Record name | 2-(4-Methylphenyl)-1-[4-(4-nitrophenyl)-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601177888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599162-67-1 | |
| Record name | 2-(4-Methylphenyl)-1-[4-(4-nitrophenyl)-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599162-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenyl)-1-[4-(4-nitrophenyl)-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601177888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4052239.png)


![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone](/img/structure/B4052262.png)
![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B4052268.png)
![3-(2-Prop-2-enoxyethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4052283.png)
![N-CYCLOPROPYL-5-[4-(NAPHTHALENE-1-CARBONYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B4052291.png)

![6-(4-chlorophenyl)-N-[1-(3-isoxazolyl)ethyl]-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4052300.png)
![N-benzyl-N-(cyclobutylmethyl)-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4052307.png)

![Methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate](/img/structure/B4052350.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)methanamine](/img/structure/B4052351.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorobenzyl)-N-methyl-3-piperidinamine](/img/structure/B4052355.png)
